3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-5-4-6(2)13-9(11-5)8(10)7(3)12-13/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASYPSXAHKIZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368089 | |
| Record name | 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146778-13-4 | |
| Record name | 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146778-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Cyclocondensation : The reaction begins with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation between 5-amino-3-methyl-1H-pyrazole and a 1,3-biselectrophilic reagent (e.g., enaminone). This step proceeds at 80°C in aqueous medium, facilitated by K₂S₂O₈, which acts as both an oxidant and a cyclization promoter.
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Oxidative Bromination : Subsequent introduction of NaBr and additional K₂S₂O₈ induces regioselective bromination at the C3 position. The persulfate generates bromine radicals (*Br) under thermal conditions, enabling electrophilic substitution at the electron-rich pyrazole ring.
Procedure and Conditions
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Molar Ratios :
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Enaminone : Amino pyrazole : NaBr : K₂S₂O₈ = 1 : 1 : 1.2 : 2.5
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Solvent : Water (1 mL per 0.2 mmol of enaminone)
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Temperature : 80°C for 13 hours (1 hour for cyclocondensation, 12 hours for bromination)
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Workup : Extraction with dichloromethane (DCM), drying over Na₂SO₄, and purification via column chromatography (ethyl acetate/hexane).
Table 1: Representative Yields for One-Pot Synthesis
| Starting Enaminone | Product Purity (%) | Isolated Yield (%) |
|---|---|---|
| (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one | 98 | 85 |
| Chalcone derivative (R = 4-Cl) | 95 | 82 |
Stepwise Synthesis via Cross-Coupling Reactions
An alternative strategy employs a stepwise approach, where the pyrazolo[1,5-a]pyrimidine core is functionalized sequentially. This method is advantageous for introducing methyl groups at C2, C5, and C7 before bromination.
Key Steps:
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Core Assembly : Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is synthesized via cyclocondensation, followed by methylation at C2, C5, and C7 using methyl iodide (CH₃I) under basic conditions.
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Bromination : The pre-functionalized core undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at 0°C.
Table 2: Bromination Efficiency with NBS
| Methylation Pattern | NBS Equiv. | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 2,5,7-Trimethyl | 1.1 | 2 | 78 |
| 2,5-Dimethyl | 1.3 | 3 | 65 |
Optimization of Reaction Conditions
Solvent Effects
Aqueous media in one-pot synthesis minimize byproduct formation, while aprotic solvents (e.g., DMF) in stepwise methods enhance methylation efficiency.
Table 3: Solvent Impact on One-Pot Bromination Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| H₂O | 80.1 | 85 |
| DMF | 36.7 | 72 |
| Acetonitrile | 37.5 | 68 |
Temperature and Catalysis
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Optimal Temperature : 80°C for one-pot methods ensures complete cyclization and bromination.
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Catalyst Screening : K₂S₂O₈ outperforms other oxidants (e.g., H₂O₂) in bromine radical generation, with a turnover number (TON) of 12.5.
Large-Scale Synthesis Considerations
Scalability of the one-pot method was demonstrated at 15 mmol scale, yielding 3.2 g (82%) of product with >95% purity. Key parameters include:
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Reactor Type : Batch reactor with mechanical stirring
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Purification : Gradient column chromatography (hexane → ethyl acetate)
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Cost Analysis : NaBr and K₂S₂O₈ account for 60% of raw material costs, emphasizing the need for recycling.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Parameter | One-Pot Method | Stepwise Method |
|---|---|---|
| Total Steps | 1 | 3 |
| Overall Yield (%) | 85 | 62 |
| Scalability | Excellent | Moderate |
| Byproducts | Minimal | Significant |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 3 of 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is highly reactive toward nucleophilic substitution (S<sub>N</sub>Ar) due to the electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring. Key reactions include:
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Amination : Reaction with primary or secondary amines (e.g., morpholine, piperidine) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) and a polar aprotic solvent (e.g., DMF) yields 3-amino derivatives .
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Alkoxylation/Thiolation : Substitution with alkoxides (e.g., NaOEt) or thiols (e.g., NaSH) under similar conditions produces 3-alkoxy or 3-thiol derivatives .
Table 1: Representative Substitution Reactions
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling C–C bond formation:
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Suzuki Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(OAc)<sub>2</sub> as a catalyst and Na<sub>2</sub>CO<sub>3</sub> as a base in PEG 400/water produces 3-aryl derivatives .
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Sonogashira Coupling : With terminal alkynes (e.g., phenylacetylene) in the presence of Pd(OAc)<sub>2</sub> and DABCO in CH<sub>3</sub>CN, 3-alkynylated products are obtained .
Table 2: Cross-Coupling Reaction Examples
Reduction Reactions
The bromine atom can be replaced via catalytic hydrogenation:
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Hydrogenolysis : Using H<sub>2</sub> gas and Pd/C in ethanol at 60°C yields 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine .
Table 3: Reduction Reaction Conditions
| Reagent | Catalyst | Solvent | Temperature | Time | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| H<sub>2</sub> | Pd/C (10%) | EtOH | 60°C | 6h | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | 85 |
Oxidative Transformations
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective oxidation:
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C–H Halogenation : Using NaX (X = Cl, Br, I) and K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> in water at 80°C introduces halogens at the 3-position .
Table 4: Oxidative Halogenation
| Oxidant | Halide Source | Solvent | Temperature | Time | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> | NaBr | H<sub>2</sub>O | 80°C | 2h | This compound | 90 |
Mechanistic Insights
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Substitution : Proceeds via a two-step mechanism: (1) deprotonation of the nucleophile by the base, (2) nucleophilic attack on the electron-deficient pyrazolo[1,5-a]pyrimidine ring .
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Cross-Coupling : Follows standard Pd(0)/Pd(II) catalytic cycles, with oxidative addition of the C–Br bond as the rate-limiting step .
Scientific Research Applications
Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its diverse biological activities. Specifically, 3-bromo derivatives exhibit significant potential as enzyme inhibitors , particularly in the context of cancer and metabolic diseases.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines can act as selective protein inhibitors. For instance, studies have shown that these compounds can inhibit key enzymes involved in tumor growth and proliferation. The compound 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine has been linked to anticancer properties through its ability to modulate signaling pathways critical for cancer cell survival .
Psychopharmacological Effects
There is also evidence suggesting that derivatives of pyrazolo[1,5-a]pyrimidine may possess anxiolytic properties. This makes them potential candidates for the development of new psychopharmacological agents aimed at treating anxiety disorders .
Enzymatic Inhibition
The compound has been studied for its ability to modulate stearoyl-CoA desaturase (SCD) activity, which is relevant in the treatment of various metabolic disorders such as obesity and diabetes . The modulation of SCD can influence lipid metabolism and has implications for cardiovascular health.
Materials Science
In addition to its medicinal applications, this compound has been explored for its optoelectronic properties . The unique electronic structure of pyrazolo[1,5-a]pyrimidines allows them to function as effective fluorophores.
Fluorescent Materials
Recent studies have highlighted the use of these compounds in developing fluorescent materials. Their photophysical properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Crystal Engineering
The ability of pyrazolo[1,5-a]pyrimidines to form crystalline structures with unique conformational characteristics presents opportunities in crystal engineering. This could lead to advancements in solid-state applications and the design of new materials with tailored properties .
Agricultural Chemistry
The agricultural sector has also shown interest in halogenated pyrazolo[1,5-a]pyrimidines due to their potential as fungicides and insecticides . The compound's structure allows it to participate in various chemical reactions that can enhance its efficacy as a pesticide.
Pesticidal Properties
Research indicates that certain derivatives can exhibit fungicidal and insecticidal activities. The incorporation of bromine enhances the biological activity of these compounds, making them valuable in developing new agricultural chemicals .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Medicinal Chemistry | PMC10323951 | Demonstrated anticancer effects via enzyme inhibition. |
| Psychopharmacology | PMC10323951 | Potential anxiolytic properties identified. |
| Materials Science | MDPI Molecules 2021 | Effective fluorophores for OLED applications. |
| Agricultural Chemistry | Patent WO2008003753A1 | Efficacy as a fungicide and insecticide explored. |
Mechanism of Action
The mechanism of action of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases and receptors. The bromine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can result in the disruption of cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, or other cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogenated Derivatives
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (Compound 9, CAS 960613-96-1)
- Substituents : Bromine (C3), methyl (C5, C7).
- Activity: Exhibits potent anxiolytic effects comparable to benzodiazepines but lacks CNS depressant potentiation of ethanol or barbiturates .
- Therapeutic Advantage : Safer profile than diazepam in preclinical models due to reduced drug interaction risks .
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 114040-06-1)
- Substituents : Bromine (C3), chlorine (C5, C7).
- Physicochemical Properties : Higher molecular weight (266.91 g/mol) and density (2.16 g/cm³) compared to methylated analogues .
3-Bromo-7-chloro-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine (CAS 672323-88-5)
- Substituents : Bromine (C3), chlorine (C7), thienyl (C5).
Methylated and Mixed-Substituent Analogues
2,5-Dimethyl-7-phenoxypyrazolo[1,5-a]pyrimidine
- Substituents: Methyl (C2, C5), phenoxy (C7).
- Synthetic Utility : Used as a precursor for Suzuki-Miyaura couplings to generate PI4KIIIβ inhibitors for respiratory diseases .
5,7-Dimethylpyrazolo[1,5-a]pyrimidine (Compound 6)
Anticancer and Kinase Inhibition
- 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine : Predicted to inhibit kinases (e.g., PI3Kδ or EGFR) due to methyl groups improving ATP-binding pocket interactions, similar to GDC-0941 .
- 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one : Demonstrated utility in synthesizing Pim1 kinase inhibitors, with trifluoromethyl enhancing metabolic stability .
- Pyrazolo[1,5-a]pyrimidine Coumarin Hybrids (e.g., Compound 7c): Show IC₅₀ = 2.70 µM against HEPG2 liver carcinoma, suggesting bromine’s role in cytotoxicity .
Neurological and Hormonal Effects
Biological Activity
3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers investigating new therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C9H10N3Br
- Molecular Weight : 240.1 g/mol
- CAS Number : 146778-13-4
- IUPAC Name : this compound
The compound's structure includes a bromine atom and three methyl groups that enhance its reactivity and biological activity compared to similar compounds.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the bromine atom is crucial as it increases the compound's binding affinity to various biological targets. This interaction can disrupt cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Key Mechanisms:
- Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cancer cell signaling pathways.
- Receptor Modulation : It may modulate the activity of various receptors, potentially leading to altered cellular responses.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by targeting specific kinases. For instance:
- Case Study 1 : A study demonstrated that the compound inhibited the growth of several cancer cell lines by interfering with kinase signaling pathways. It showed promise in reducing tumor growth in preclinical models.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity:
- Case Study 2 : In vitro studies revealed that this compound exhibited significant antibacterial effects against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial |
| 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | Similar | Moderate anticancer activity |
| 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | Similar | Limited antimicrobial activity |
This table highlights the unique biological activities associated with this compound compared to other compounds within its class.
Research Findings and Applications
Recent studies have explored the potential applications of this compound in drug development:
- Medicinal Chemistry : Used as a building block for synthesizing novel kinase inhibitors.
- Chemical Biology : Serves as a probe for investigating biological pathways related to cancer and infectious diseases.
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence regioselectivity?
The synthesis typically involves cyclocondensation of substituted 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. For example, regioselectivity can be controlled using catalysts like KHSO₄ under ultrasound irradiation or KOH-mediated tandem reactions. Optimization of solvent (e.g., aqueous media) and temperature ensures high yields and minimizes byproducts .
Q. Which spectroscopic techniques are most effective for confirming the structure of substituted pyrazolo[1,5-a]pyrimidines?
Key techniques include:
- NMR spectroscopy : To resolve methyl, bromine, and aromatic proton environments (e.g., ¹H NMR for methyl groups at δ 2.1–2.5 ppm) .
- Mass spectrometry (MS) : For molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm substituents .
- X-ray crystallography : For absolute configuration determination in crystalline derivatives .
Q. How should researchers select in vitro biological models for screening pyrazolo[1,5-a]pyrimidine derivatives?
Cell lines with relevant genetic backgrounds (e.g., HeLa for p53-deficient cervical cancer or HEPG2 for liver carcinoma) are preferred. Endpoints like IC₅₀ (half-maximal inhibitory concentration), cell cycle arrest (flow cytometry), and apoptosis markers (BAX/Bcl-2 ratios via immunoblotting) provide mechanistic insights .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory structure-activity relationship (SAR) data for pyrazolo[1,5-a]pyrimidines in kinase inhibition studies?
Contradictions often arise from substituent positioning. For example:
Q. What experimental approaches are used to elucidate the mechanism of p53 activation by anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates?
Key methodologies include:
Q. How can computational methods address discrepancies in biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
Molecular dynamics simulations and QSAR models can predict binding affinities and pharmacokinetic properties. For example, ADMET profiling (e.g., hERG liability, CYP450 interactions) explains outliers in cellular assays .
Q. What challenges arise in achieving regioselective synthesis of polysubstituted pyrazolo[1,5-a]pyrimidines, and how are they mitigated?
Competing pathways (e.g., 5- vs. 7-substitution) are addressed by:
- Catalyst selection : KHSO₄ promotes regioselective cyclization in aqueous media .
- Microwave/ultrasound irradiation : Accelerates reaction rates and suppresses side products .
Q. How can pyrazolo[1,5-a]pyrimidine derivatives be repurposed for cross-disciplinary applications beyond oncology?
- Photophysical studies : Fluorinated derivatives (e.g., 18F-labeled analogs) are used in PET imaging .
- Material science : Electron-deficient cores enable OLED and sensor applications .
Data Contradiction Analysis
Q. Why do some pyrazolo[1,5-a]pyrimidines show divergent activities in kinase inhibition vs. antiproliferative assays?
Off-target effects (e.g., FLT-3 inhibition alongside Pim-1) or cell-specific signaling pathways (e.g., G2/M arrest in HeLa vs. G1 in SiHa) explain discrepancies. Combinatorial shRNA silencing and kinase profiling (e.g., KINOMEscan) clarify primary targets .
Methodological Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
